molecular formula C18H19FN2O4S B2790863 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 616213-78-6

2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2790863
CAS No.: 616213-78-6
M. Wt: 378.42
InChI Key: ARCVFFDWLVNARX-UHFFFAOYSA-N
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Description

2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research applications .

Biological Activity

The compound 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula

  • Formula : C18H19FN2O4S
  • IUPAC Name : this compound

Structural Features

The compound features a pyrimido[2,1-b][1,3]thiazine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group is significant as fluorinated compounds often exhibit enhanced bioactivity due to improved metabolic stability and altered pharmacokinetics.

Anticancer Properties

Research has indicated that compounds similar to 2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine derivatives exhibit potent anticancer properties. For instance:

  • In vitro Studies : Various derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the inhibition of key signaling pathways such as MAPK and PI3K/Akt pathways .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential. Inhibitors of p38 MAP kinase (p38 MAPK) have been particularly noted for their ability to reduce cytokine production in inflammatory conditions. Similar compounds have demonstrated effectiveness in models of rheumatoid arthritis by reducing TNFα and IL-6 levels .

Antimicrobial Activity

There is emerging evidence suggesting that this class of compounds may also possess antimicrobial properties. Studies indicate that certain derivatives can inhibit bacterial growth and biofilm formation, making them candidates for further exploration in treating infections caused by resistant strains.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on p38 MAPK Inhibition : A compound structurally related to the target compound was identified as a potent inhibitor of p38 MAPK in an adjuvant-induced arthritis model. This study emphasized the therapeutic potential for autoimmune diseases .
  • Anticancer Activity Evaluation : A series of pyrimido-thiazine derivatives were tested against various cancer cell lines. Results showed significant cytotoxic effects with IC50 values in the low micromolar range, indicating strong potential for development as anticancer agents .

Research Findings Summary

Activity Findings References
AnticancerInduces apoptosis in cancer cells; inhibits proliferation; affects MAPK signaling pathways
Anti-inflammatoryReduces TNFα and IL-6 levels; effective in rheumatoid arthritis models
AntimicrobialInhibits bacterial growth; potential against resistant strains

Properties

IUPAC Name

2-methoxyethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-11-15(17(23)25-9-8-24-2)16(12-3-5-13(19)6-4-12)21-14(22)7-10-26-18(21)20-11/h3-6,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCVFFDWLVNARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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